molecular formula C8H7ClF2O B1430344 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene CAS No. 1507562-26-6

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene

Cat. No.: B1430344
CAS No.: 1507562-26-6
M. Wt: 192.59 g/mol
InChI Key: SFEWUKVNAMJIMW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene: is an organic compound characterized by the presence of a chloromethyl group, two fluorine atoms, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,3-difluoro-2-methoxybenzene.

    Chloromethylation: The chloromethylation reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

Major Products

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methyl-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry. For instance, the introduction of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. Additionally, the chloromethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-fluoroanisole: Similar structure but with only one fluorine atom.

    5-(Bromomethyl)-1,3-difluoro-2-methoxybenzene: Bromine instead of chlorine, affecting reactivity.

    5-(Chloromethyl)-1,3-difluoro-4-methoxybenzene: Different position of the methoxy group.

Uniqueness

5-(Chloromethyl)-1,3-difluoro-2-methoxybenzene is unique due to the combination of its functional groups. The presence of both fluorine and methoxy groups on the benzene ring, along with a reactive chloromethyl group, provides a distinct set of chemical properties. This combination allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

5-(chloromethyl)-1,3-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEWUKVNAMJIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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